Product packaging for Butan-2-yl dibutylcarbamate(Cat. No.:CAS No. 106775-53-5)

Butan-2-yl dibutylcarbamate

Cat. No.: B14330410
CAS No.: 106775-53-5
M. Wt: 229.36 g/mol
InChI Key: SYXCNBFYJVBZLV-UHFFFAOYSA-N
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Description

Significance and Diverse Roles of the Carbamate (B1207046) Functional Group in Chemical Sciences

The significance of the carbamate group stems from its unique electronic and structural properties. It can be considered a hybrid of an amide and an ester, conferring upon it a notable degree of chemical and proteolytic stability. acs.orgnih.gov This stability is a key factor in its widespread use. The carbamate moiety is a crucial component in numerous approved drugs and prodrugs, where it can facilitate drug-target interactions or enhance the parent molecule's biological activity. acs.orgnih.gov

Beyond pharmaceuticals, carbamates are extensively used in agriculture as pesticides, including insecticides, fungicides, and herbicides. banglajol.infoscielo.br They also serve as vital intermediates in the production of polymers, most notably polyurethanes, and are employed as protecting groups for amines in the intricate processes of organic synthesis. nih.govnih.gov The versatility of the carbamate group allows for the modulation of a molecule's biological and pharmacokinetic properties by varying the substituents on the nitrogen and oxygen atoms. nih.gov

Historical Context of Carbamate Synthesis and Application Developments

The history of carbamates is intertwined with the study of natural products. In the 19th century, the isolation of physostigmine (B191203) from the Calabar bean marked an early encounter with a biologically active carbamate. mhmedical.com This discovery paved the way for its medicinal use in treating glaucoma. mhmedical.com The 1930s saw the synthesis of aliphatic esters of carbamic acid, which led to the development of carbamates as fungicides. mhmedical.com

A significant milestone in the application of carbamates occurred in the 1950s with their introduction as pesticides in agriculture. scielo.brscielo.br The registration of carbaryl (B1668338) in 1959 as the first carbamate pesticide in the USA marked a major expansion in their use. nih.gov The development of carbamate insecticides provided an alternative to organophosphate pesticides. wikipedia.org The synthesis of carbamates has evolved over the years, with traditional methods including the Hofmann and Curtius rearrangements, and reactions involving isocyanates. nih.govscielo.br More contemporary methods focus on greener and safer synthetic routes. banglajol.info

Structural Classification and Nomenclature of Butan-2-yl Dibutylcarbamate within Acyclic Carbamates

Carbamates are broadly classified based on the nature of the substituents attached to the nitrogen and the oxygen of the carbamate core. They can be acyclic or cyclic. wcoomd.org Acyclic carbamates are characterized by an open-chain structure. wcoomd.org

This compound falls under the category of acyclic carbamates. Its nomenclature can be systematically deconstructed according to IUPAC guidelines:

Dibutylcarbamate : This part of the name indicates a carbamate group where the nitrogen atom is substituted with two butyl groups.

Butan-2-yl : This prefix specifies the ester group attached to the carbonyl oxygen. It denotes a four-carbon alkyl group (butyl) where the point of attachment to the oxygen is the second carbon atom of the butane (B89635) chain. wikipedia.orglibretexts.org This is also commonly referred to as a sec-butyl group. wikipedia.orglibretexts.org

Therefore, the structure consists of a central carbamate functional group with two butyl chains on the nitrogen and a butan-2-yl group on the oxygen.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name butan-2-yl N,N-dibutylcarbamate
CAS Number 106775-53-5 chemsrc.com
Molecular Formula C13H27NO2 chemsrc.com
Molecular Weight 229.36 g/mol chemsrc.com

Research Landscape and Emerging Trends for Substituted Carbamate Compounds

The research landscape for substituted carbamates is dynamic and continually expanding, driven by their vast potential in various fields. A significant area of focus remains in medicinal chemistry, where the carbamate moiety is being incorporated into new therapeutic agents. acs.orgresearchgate.net There is a growing interest in designing carbamate derivatives that can selectively target specific enzymes or receptors, leading to more potent and safer drugs. acs.orgtandfonline.com

Recent research has also explored the use of carbamates in the development of prodrugs to improve the pharmacokinetic profiles of existing drugs. nih.govnih.gov Furthermore, investigations into novel synthetic methodologies for carbamates are ongoing, with an emphasis on developing more efficient, environmentally friendly, and safer processes that avoid hazardous reagents like phosgene (B1210022). banglajol.infoorganic-chemistry.org The study of substituted carbamates as cholinesterase inhibitors for potential applications in neurodegenerative diseases continues to be an active area of research. tandfonline.com Additionally, the unique properties of certain carbamates are being explored for applications in materials science and as chemical sensors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO2 B14330410 Butan-2-yl dibutylcarbamate CAS No. 106775-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106775-53-5

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

butan-2-yl N,N-dibutylcarbamate

InChI

InChI=1S/C13H27NO2/c1-5-8-10-14(11-9-6-2)13(15)16-12(4)7-3/h12H,5-11H2,1-4H3

InChI Key

SYXCNBFYJVBZLV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OC(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Butan 2 Yl Dibutylcarbamate and Analogous Structures

Strategic Design of Precursors and Starting Materials for Carbamate (B1207046) Synthesis

The successful synthesis of butan-2-yl dibutylcarbamate is fundamentally reliant on the properties and reactivity of its constituent precursors: dibutylamine (B89481) and butan-2-ol. The strategic selection and potential derivatization of these starting materials are critical for optimizing reaction yields and selectivity.

Dibutylamine, a secondary amine, serves as the nitrogen nucleophile in the formation of this compound. Its reactivity is a balance between its nucleophilicity and steric hindrance. Secondary amines are generally good nucleophiles for carbamate synthesis. mdpi.com However, the two butyl groups in dibutylamine introduce significant steric bulk, which can influence the rate of reaction compared to less hindered primary amines or smaller secondary amines. unive.it This steric effect is a crucial consideration in the design of the synthetic route, often necessitating more forcing reaction conditions or highly reactive carbonylating agents. unive.it

The direct use of dibutylamine is the most straightforward approach. It can react with various carbonyl sources to form the desired carbamate. In some synthetic strategies, particularly those involving carbon dioxide, the amine itself can act as a base or participate in the formation of carbamic acid intermediates, which are then converted to the final product. nih.govuantwerpen.be

Butan-2-ol is a chiral secondary alcohol. Its secondary nature presents a greater steric challenge for nucleophilic attack compared to primary alcohols. This reduced reactivity often requires specific activation strategies or more reactive coupling partners to achieve high yields in carbamate synthesis. uantwerpen.be For instance, in reactions involving phosgene (B1210022) or its derivatives, the formation of the intermediate chloroformate from a secondary alcohol can be less efficient than from a primary alcohol. nih.gov

In non-phosgene routes, particularly those utilizing carbon dioxide, the activation of the alcohol is a key step. Research on the synthesis of carbamates from CO2, amines, and alcohols has shown that secondary alcohols can be successfully employed, although sometimes with lower efficiency than primary alcohols. uantwerpen.be The reaction may proceed via activation of the alcohol under Mitsunobu conditions or by using catalysts that facilitate the addition of the alcohol to an in-situ generated isocyanate or carbamic acid intermediate. mdpi.com

Direct Carbonylation Approaches for this compound Formation

Direct carbonylation methods introduce the carbonyl group that is central to the carbamate linkage. These approaches are broadly divided into those that use the highly reactive but toxic phosgene and its derivatives, and greener alternatives that utilize carbon dioxide as a C1 feedstock.

The classical and most established method for synthesizing carbamates involves the use of phosgene (COCl₂) or its safer solid equivalent, triphosgene. nih.gov This methodology offers high reactivity and is applicable to a wide range of amines and alcohols. For the synthesis of this compound, two primary pathways using phosgene can be envisioned:

Carbamoyl (B1232498) Chloride Intermediate: Dibutylamine can react with phosgene to form N,N-dibutylcarbamoyl chloride. This intermediate is a stable and reactive carbamoylating agent. Subsequent reaction with butan-2-ol, typically in the presence of a base like pyridine (B92270) to neutralize the liberated HCl, yields the final carbamate. researchgate.net The formation of carbamoyl chlorides from secondary amines and phosgene requires careful control of reaction conditions to achieve high yields. researchgate.net

Chloroformate Intermediate: Alternatively, butan-2-ol can react with phosgene to generate sec-butyl chloroformate. This chloroformate can then be treated with dibutylamine to afford this compound. This route is also effective, though the synthesis of chloroformates from secondary alcohols can be challenging. nih.gov

While effective, the extreme toxicity of phosgene and the generation of corrosive HCl byproducts are significant drawbacks, driving the development of alternative, non-phosgene methodologies. mdpi.com

The use of carbon dioxide as a C1 building block for carbamate synthesis is an attractive, environmentally benign alternative to phosgene-based routes. nih.govuantwerpen.be CO₂ is abundant, non-toxic, and renewable. However, its thermodynamic stability and kinetic inertness pose significant challenges, often requiring catalytic activation to facilitate the reaction. uantwerpen.be

The direct synthesis of this compound from dibutylamine, butan-2-ol, and CO₂ is a three-component reaction. This transformation is challenging because the formation of water as a byproduct creates an unfavorable equilibrium. To drive the reaction forward, strategies such as the use of dehydrating agents or specialized catalytic systems are necessary. aaqr.org

A variety of catalytic systems have been developed to overcome the high activation barrier of CO₂ and facilitate carbamate synthesis. These catalysts can activate the CO₂, the amine, the alcohol, or a combination thereof.

The reaction mechanism often involves the initial formation of a carbamic acid from the reaction of dibutylamine and CO₂. nih.gov This intermediate can then be esterified by butan-2-ol. Catalysts play a crucial role in promoting this esterification step.

Several classes of catalysts have shown efficacy in analogous carbamate syntheses:

Metal-Based Catalysts: Zinc salts, such as Zn(OAc)₂, have been shown to be effective catalysts for the synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters, which act as dehydrating agents. nih.gov Cerium oxide (CeO₂) nanorods have also been demonstrated as active catalysts for the conversion of CO₂ into cyclic carbamates from amino alcohols, a process that highlights the potential for metal oxides in activating CO₂. rsc.org Other metals like titanium, ruthenium, and palladium have also been explored. uantwerpen.beresearchgate.net For instance, a facile one-pot, phosgene-free synthesis of N-phenylcarbamates was developed using aromatic amines, CO₂, and titanium methoxide (B1231860) (Ti(OMe)₄), achieving high yields in short reaction times. researchgate.net

Organocatalysts: Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. DBU can activate CO₂ by forming a zwitterionic adduct, and it can also facilitate the deprotonation of the alcohol. mdpi.comuantwerpen.be Continuous flow processes using DBU have been developed for carbamate synthesis from amines, alkyl halides, and CO₂, offering rapid and efficient production. acs.orgnih.gov

Ionic Liquids: Ionic liquids have been employed as both solvents and catalysts in CO₂ fixation reactions, promoting the synthesis of carbamates under mild conditions. ionike.com

The table below summarizes findings from various studies on the catalytic synthesis of carbamates, providing a comparative overview of different catalytic systems that could be adapted for the synthesis of this compound.

Table 1: Comparative Data on Catalytic Systems for Carbamate Synthesis

Catalyst System Substrates Reaction Conditions Yield (%) Reference
Zn(OAc)₂ / 1,10-phenanthroline Aromatic amines, CO₂, Silicate esters 150 °C, 5 MPa CO₂ Up to 96 nih.gov
Au/Fe₂O₃ Amines, Epoxides, CO₂ 100 °C, 2 MPa CO₂ 92-98 rsc.org
Zn₀.₁CeO₂ nanorods Ethanolamine, CO₂ 140 °C, 2.5 MPa CO₂ 93.5 (conversion) rsc.org
Ti(OMe)₄ Aniline, CO₂ 20 min 85 researchgate.net
DBU (continuous flow) Aniline, Butyl bromide, CO₂ 70 °C, 3 bar CO₂ Good to excellent acs.orgnih.gov
YSZ-8 (Y₀.₀₈Zr₀.₉₂O₁.₉₆) 1-Butanamine, CO₂ 160 °C, 5.0 MPa CO₂ 70.3 (conversion) mdpi.com
ZnAlPO₄ 1,6-Hexanediamine, Urea (B33335), Butanol 220 °C, 1.2 MPa 89.7 mdpi.com

Compound Names

Table 2: List of Chemical Compounds

Compound Name
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Butan-2-ol
This compound
Butylamine
Butyl bromide
Carbon dioxide
Cerium oxide
Dibutylamine
N,N-Dibutylcarbamoyl chloride
Ethanolamine
1,6-Hexanediamine
Phosgene
Pyridine
sec-Butyl chloroformate
Titanium methoxide
Triphosgene
Urea
Zinc acetate
Zinc-incorporated berlinite (B1174126) (ZnAlPO₄)

Non-Phosgene Carbonylation Strategies Utilizing Carbon Dioxide (CO2)

Stoichiometric Reagents for CO2 Incorporation

The direct utilization of carbon dioxide (CO2) as a C1 synthon for carbamate synthesis is a key area of green chemistry research. nih.gov While many approaches are catalytic, several methods employ stoichiometric reagents to activate either the CO2 or the nucleophile to facilitate carbamate formation.

One prominent strategy involves the use of superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can capture CO2 and react with an amine to form a carbamic acid intermediate. This intermediate is then dehydrated by a stoichiometric activating agent to generate an isocyanate, which can be trapped by an alcohol like butan-2-ol to yield the desired carbamate. organic-chemistry.org

Another approach involves the direct activation of N-heterocycles with a superbase in the presence of CO2 to form a carbamate anion. acs.orguio.no This anion is then reacted with an alkylating agent, such as an alkyl bromide, in a subsequent step to form the final O-alkyl carbamate product. acs.org While this has been demonstrated for N-heteroaryl carbamates, the principle of forming a carbamate salt stoichiometrically before alkylation is a viable pathway. For the synthesis of this compound, this would conceptually involve the reaction of dibutylamine with CO2 in the presence of a strong base, followed by alkylation with a butan-2-yl electrophile.

Reagent TypeSpecific Reagent ExampleRole in SynthesisOutcome
Superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)CO2 capture and formation of a carbamic acid intermediate with an amine. organic-chemistry.orgIn-situ generation of an isocyanate precursor.
Activating Agent Activated Sulfonium ReagentsDehydration of the carbamic acid intermediate to an isocyanate. organic-chemistry.orgFormation of an isocyanate for subsequent reaction.
Base/CO2 System Superbase + CO2Stoichiometric formation of a carbamate anion from an N-heterocycle. acs.orguio.noGeneration of a nucleophilic carbamate salt for alkylation.

Transcarbamoylation and Related Exchange Reactions

Transcarbamoylation represents an important exchange reaction for synthesizing carbamates by transferring a carbamoyl group from a donor molecule, often to an alcohol. This method avoids the direct use of hazardous reagents like phosgene. thieme-connect.com

A highly efficient method for the synthesis of carbamates from primary and secondary alcohols involves a tin-catalyzed transcarbamoylation process. organic-chemistry.orgthieme-connect.de In this reaction, an alcohol such as butan-2-ol is reacted with a stable and inexpensive carbamate donor like phenyl carbamate. The reaction proceeds smoothly in the presence of a catalytic amount of a tin compound, such as dibutyltin (B87310) maleate (B1232345), under mild conditions (e.g., 90 °C in toluene). thieme-connect.comorganic-chemistry.org This method demonstrates broad functional-group tolerance and provides good to excellent yields, making it a practical alternative to traditional methods. organic-chemistry.org The key advantages include experimental simplicity and the use of air-stable crystalline reagents. thieme-connect.com

More recently, biocatalysis has emerged as a powerful tool for this transformation. Protease enzymes have been discovered to effectively catalyze transcarbamoylation reactions. digitellinc.com This enzymatic method can be applied to a diverse range of aniline-derived carbamates and alcohol coupling partners, achieving moderate to high yields with excellent chemoselectivity. Mechanistic studies suggest the involvement of an isocyanate intermediate. digitellinc.com This biocatalytic approach offers a mild and sustainable alternative to metal-based reagents. digitellinc.com

MethodCatalyst/ReagentCarbamoyl DonorKey Features
Tin-Catalyzed Transcarbamoylation Dibutyltin maleatePhenyl CarbamateMild conditions; broad functional group tolerance; high yields for primary and secondary alcohols. thieme-connect.comorganic-chemistry.orgthieme-connect.de
Biocatalytic Transcarbamoylation Protease EnzymesAniline-derived carbamatesHigh chemoselectivity; mild, metal-free conditions; scalable process. digitellinc.com

Catalysis in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for carbamate synthesis. Both homogeneous and heterogeneous catalytic systems have been developed, alongside novel light-mediated approaches.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. The tin-catalyzed transcarbamoylation reaction described by Ichikawa and co-workers is a prime example of a homogeneous system used for generating carbamates from secondary alcohols. organic-chemistry.orgthieme-connect.de The use of a soluble catalyst like dibutyltin maleate allows the reaction to proceed under mild conditions with high efficiency. thieme-connect.com Homogeneous catalysts are often highly active and selective, but their separation from the product mixture can be challenging, which has driven the development of heterogeneous alternatives. google.com

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their recovery and reuse, enhancing the sustainability of the process. google.com

Several heterogeneous systems have been proven effective for carbamate synthesis. For instance, cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO2, and alcohols. rsc.org This system can achieve high yields and selectivity even without dehydrating agents. rsc.org

Another robust heterogeneous system employs Zn/Al/Pb mixed oxides for the synthesis of methyl N-phenyl carbamate via dimethyl carbonate aminolysis. acs.org These catalysts, prepared by coprecipitation and thermal annealing, exhibit extraordinarily high activity and stability, with the presence of lead being crucial for the high catalytic performance. acs.org The advantages of such systems include their low cost, ease of preparation, and excellent recyclability. google.comacs.org

Catalyst SystemReactantsKey Advantages
Cerium Oxide (CeO2) Amine + CO2 + AlcoholReusable; effective without dehydrating agents; good yield and selectivity. rsc.org
Zn/Al/Pb Mixed Oxides Aniline + Dimethyl CarbonateHigh activity and stability; easy recovery and reuse; low cost. acs.org
Supported Metal Compounds Aromatic Amine + Organic CarbonateCatalyst comprises a group 12-15 metal compound on a substrate. google.com

Photoredox catalysis has recently emerged as a powerful strategy for forming C-N bonds under exceptionally mild conditions. A significant breakthrough is the development of a copper-based photoredox catalyst that enables the coupling of carbamates with unactivated secondary alkyl halides at room temperature upon irradiation with blue light. caltech.eduorganic-chemistry.orgacs.org The catalyst, featuring a tridentate carbazolide/bisphosphine ligand, is proposed to function by reducing the alkyl electrophile to generate an alkyl radical, which then couples with a copper-nucleophile complex in an "out-of-cage" process. acs.orgnih.gov This method provides direct access to substituted carbamates from precursors that are often unreactive in traditional SN2 reactions. nih.govnih.gov

Furthermore, photocatalysis has been utilized for the stereodivergent synthesis of β-iodoenol carbamates directly from CO2, alkynes, and iodoarenes. rsc.org This demonstrates a sophisticated application of light-mediated energy to incorporate CO2 into complex organic molecules.

Stereoselective Synthesis of Chiral Butan-2-yl Carbamate Derivatives

The butan-2-yl group in this compound contains a chiral center, making stereoselective synthesis a critical consideration for accessing enantiopure forms of the molecule.

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries. For example, Evans' asymmetric aldol (B89426) reactions utilize chiral oxazolidinones to control the formation of new stereocenters with high diastereoselectivity. nih.gov Following the key bond-forming step, the auxiliary can be cleaved to reveal the chiral product. This principle can be applied to construct chiral backbones that are later converted into carbamates.

Another powerful technique is the use of ester-derived titanium-enolate based aldol reactions, which can be tuned to afford either syn- or anti-aldol products, thereby providing access to different diastereomers. nih.gov The resulting chiral alcohol can then be converted to the corresponding carbamate.

For reactions involving chiral intermediates, maintaining low temperatures is often crucial for preventing racemization. In the synthesis of chiral carbamates, conducting reactions at temperatures as low as -78°C can suppress side reactions and preserve the enantiomeric excess of the product, often achieving >98% ee. These methods are essential for producing optically pure compounds for applications where specific stereochemistry is required.

StrategyDescriptionExample Application
Chiral Auxiliaries A removable chiral group is attached to the substrate to direct the stereochemical outcome of a reaction.Use of chiral oxazolidinones in asymmetric aldol reactions to create chiral alcohol precursors. nih.gov
Substrate-Controlled Aldol Reactions Utilizing chiral esters and specific metal enolates (e.g., Ti-enolates) to selectively form syn- or anti-aldol products. nih.govSynthesis of diastereomerically pure aminoalkyl oxiranes as building blocks. nih.gov
Low-Temperature Kinetic Control Performing reactions at very low temperatures (e.g., -78 °C) to enhance selectivity and prevent racemization. Preservation of >98% enantiomeric excess in the synthesis of chiral amine derivatives.

Green Chemistry Principles and Sustainable Practices in Carbamate Synthesis

The synthesis of carbamates, including this compound and its analogues, has traditionally relied on methods involving hazardous reagents like phosgene and chloroformates. ionike.comtubitak.gov.tr These conventional routes generate significant chemical waste and pose environmental and safety risks. ionike.comnih.govacs.org In response, the field of green chemistry has driven the development of more sustainable and environmentally benign synthetic methodologies. These modern approaches prioritize the use of renewable resources, maximize atom economy, employ safer solvents, and utilize efficient catalytic systems to minimize waste and energy consumption.

A central goal of green chemistry is to replace toxic carbonyl sources like phosgene. rsc.org Alternative reagents such as dimethyl carbonate (DMC), urea, and carbon dioxide (CO2) have emerged as attractive, eco-friendly substitutes. rsc.orgresearchgate.net Methodologies using these alternatives often result in higher atom economy and produce less hazardous byproducts. rsc.orgtandfonline.com

Atom Economy and Alternative Carbonyl Sources

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Traditional carbamate synthesis often has poor atom economy due to the formation of stoichiometric byproducts like hydrogen chloride. acs.orgtandfonline.com

Modern methods address this by utilizing alternative carbonylating agents. The reaction of ureas and organic carbonates, for instance, can achieve 100% atom economy. tandfonline.com Lanthanum-based catalysts have shown high efficacy in this regard. In one study, a La2O3/SiO2 catalyst was used for the solvent-free synthesis of various carbamates from ureas and organic carbonates, achieving excellent yields of 76–95%. tandfonline.com Similarly, silica-gel-supported lanthanum catalysts have been successfully employed for the atom-economy synthesis of N-substituted carbamates from urea derivatives and dimethyl carbonate. ionike.comresearchgate.netionike.com These catalysts, featuring lanthanum species as nanoparticles on a silica (B1680970) gel surface, proved effective for both aliphatic and aromatic urea derivatives. ionike.com

The use of urea as a carbonyl source is particularly noteworthy as it can be seen as a way to utilize carbon dioxide indirectly. rsc.org Research has demonstrated the effective synthesis of N-substituted carbamates from amines, urea, and alcohols over a TiO2–Cr2O3/SiO2 catalyst, with yields reaching 95–98%. rsc.org

Below is a data table summarizing the catalytic performance in the synthesis of carbamates using green carbonyl sources.

CatalystReactantsCarbonyl SourceYield (%)Reference
5wt% La2O3/SiO2N,N'-Dicyclohexylurea, Dimethyl CarbonateDimethyl Carbonate85 tandfonline.com
4.3 wt% La/SiO2N,N'-Dibenzylurea, Dimethyl CarbonateDimethyl Carbonate81 ionike.com
TiO2–Cr2O3/SiO2Aniline, Urea, EthanolUrea73 (Conversion) rsc.org
TiO2–Cr2O3/SiO2Butylamine, Urea, EthanolUrea98 rsc.org

Renewable Feedstocks and CO2 Utilization

The direct utilization of carbon dioxide (CO2), an abundant and renewable C1 feedstock, is a highly desirable goal in green chemistry. researchgate.netrsc.org Significant research has focused on developing efficient methods for CO2 fixation into valuable chemicals like carbamates. nih.govacs.orgrsc.org These processes offer a halogen-free pathway starting from readily available amines, alcohols, and CO2. rsc.org

One approach involves the reaction of amines and CO2 to form carbamic acids or their ammonium (B1175870) salts, which can then be reacted further. rsc.orgthieme-connect.de However, challenges such as the high stability of CO2 and reaction equilibria must be overcome. researchgate.net Catalytic systems are often essential to achieve good yields under mild conditions. For example, various basic catalysts have been shown to effectively convert aliphatic amines to the corresponding carbamates at moderate CO2 pressures. rsc.org

Another strategy involves using biomass-derived feedstocks. rsc.org Lignin, a major component of wood, is the largest source of renewable aromatics on Earth and can be a starting point for chemical synthesis. rsc.orgresearchgate.net Cellulose (B213188), another abundant biopolymer, can be converted into cellulose carbamate, demonstrating the potential for creating valuable materials from renewable resources. researchgate.netukmace.commdpi.com While not directly producing this compound, these examples highlight the broader trend of shifting from fossil-based to renewable carbon sources in chemical manufacturing. rsc.org

Sustainable Practices: Alternative Solvents and Catalysis

The choice of solvent is critical in green synthesis, as solvents often contribute the most to the environmental impact of a chemical process. This has led to a focus on solvent-free reactions and the use of greener alternatives to conventional toxic and flammable organic solvents. tubitak.gov.trbanglajol.infoarkat-usa.org

Solvent-free, or "neat," reactions reduce pollution, lower costs, and simplify processing. tubitak.gov.tr Several studies have reported the successful synthesis of primary carbamates under solvent-free conditions by grinding the reactants together, a technique known as grindstone chemistry. arkat-usa.org For example, primary carbamates have been prepared in high yields from alcohols, sodium cyanate, and trichloroacetic acid or silica sulfuric acid in the absence of any solvent. tubitak.gov.trbanglajol.infoarkat-usa.org

Where a solvent is necessary, greener options are being explored. Supercritical carbon dioxide can act as both a solvent and a reagent in carbamate synthesis. nih.govacs.org Deep eutectic solvents (DESs), which are mixtures of compounds that have a much lower melting point than the individual components, have also been utilized. nih.govacs.org A choline (B1196258) chloride-based DES, for instance, was found to be a suitable medium for synthesizing carbamates from less reactive alkyl chlorides in good yields. nih.govacs.org

The development of efficient and reusable catalysts is another cornerstone of sustainable chemical production. Heterogeneous catalysts, such as the lanthanum and titanium oxide-based systems mentioned earlier, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. ionike.comrsc.orgtandfonline.com Biocatalysis, using enzymes, also offers a powerful green alternative, often allowing for high specificity and avoiding the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org For example, biocatalytic reductive amination using amine dehydrogenases has been developed to produce short-chain chiral amines, which are key precursors for many molecules. researchgate.net

The table below presents findings from carbamate syntheses using alternative solvents.

Solvent SystemReactantsCatalyst/ReagentYield (%)Reference
Solvent-free(-)-Menthol, Sodium CyanateTrichloroacetic Acid95 tubitak.gov.tr
Solvent-freePhenol, Sodium CyanateTrichloroacetic Acid90 banglajol.info
Deep Eutectic SolventAniline, Butyl Bromide, CO2DBUNot specified nih.govacs.org
Supercritical CO2Various amines and alkyl halidesTetrabutylammonium bromideGood to Excellent nih.govacs.org

By integrating these principles—utilizing safer reagents like urea and CO2, maximizing atom economy, sourcing from renewable feedstocks, and employing solvent-free conditions with recyclable catalysts—the synthesis of this compound and its analogues can be aligned with the goals of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Mechanistic Investigations and Reaction Dynamics of Butan 2 Yl Dibutylcarbamate

Fundamental Reaction Mechanisms of Carbamate (B1207046) Formation

The synthesis of Butan-2-yl dibutylcarbamate, like other carbamates, relies on the formation of the characteristic O-(C=O)-N linkage. This can be achieved through several pathways, primarily revolving around nucleophilic acyl substitution.

Nucleophilic acyl substitution is the cornerstone of carbamate synthesis. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of a suitable precursor, followed by the departure of a leaving group. For this compound, two primary routes exemplify this mechanism.

Route A: Reaction of Dibutylcarbamoyl Chloride with Butan-2-ol This is a highly common and direct method. The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of Butan-2-ol attacks the electrophilic carbonyl carbon of Dibutylcarbamoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Deprotonation: A weak base, often a tertiary amine like Triethylamine added to the reaction mixture, removes the proton from the oxonium ion to yield the final, neutral this compound product and a hydrochloride salt byproduct.

The steric hindrance from the secondary alcohol (Butan-2-ol) and the two butyl groups on the nitrogen can slow the reaction compared to less hindered analogues, often necessitating elevated temperatures or longer reaction times.

Route B: Reaction of Butan-2-yl Chloroformate with Dibutylamine (B89481) An alternative, mechanistically similar pathway involves the reaction of a chloroformate ester with an amine.

Nucleophilic Attack: The nitrogen atom of Dibutylamine, a stronger nucleophile than the alcohol, attacks the carbonyl carbon of Butan-2-yl chloroformate.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Leaving Group Elimination and Deprotonation: The intermediate collapses, ejecting the chloride ion. A second molecule of Dibutylamine or another added base deprotonates the resulting ammonium (B1175870) species to afford the target carbamate.

In both routes, the reaction is driven by the formation of the stable carbamate linkage and, in many lab-scale preparations, the precipitation of the amine hydrochloride salt.

While not a direct route for the synthesis of N,N-disubstituted carbamates from isocyanates, the chemistry of carbamic acids is fundamental to understanding certain synthetic and degradative pathways. Dibutylcarbamic acid is a key, albeit unstable, intermediate.

It can be formed by the reversible reaction of Dibutylamine with carbon dioxide: (CH₃CH₂CH₂CH₂)₂NH + CO₂ ⇌ (CH₃CH₂CH₂CH₂)₂NCOOH

This equilibrium lies heavily to the left under standard conditions, as N,N-dialkylcarbamic acids are thermally unstable and readily decompose back to the parent amine and carbon dioxide. This decomposition is a critical step in the base-catalyzed hydrolysis of this compound (see Section 3.3).

However, this equilibrium can be exploited synthetically. In the presence of a base, the carbamic acid can be deprotonated to form a more stable dibutylcarbamate salt. This salt can then, in principle, be reacted with an alkylating agent or an activated alcohol derivative to form the final product, although this is a less common synthetic approach than those described in section 3.1.1.

Kinetics of Carbamate-Forming Reactions

The rate of formation of this compound via the reaction of Dibutylcarbamoyl chloride and Butan-2-ol is influenced by several key parameters. The reaction generally follows second-order kinetics, being first-order in both the carbamoyl (B1232498) chloride and the alcohol.

Rate = k [Dibutylcarbamoyl chloride] [Butan-2-ol]

Key influencing factors include:

Temperature: As with most chemical reactions, an increase in temperature increases the reaction rate constant (k) in accordance with the Arrhenius equation.

Solvent: Polar aprotic solvents (e.g., Tetrahydrofuran, Dichloromethane) are typically preferred as they can solvate the charged transition state without interfering with the nucleophile.

Catalyst/Base: The presence of a non-nucleophilic base like Triethylamine is crucial. It serves to neutralize the HCl byproduct, shifting the equilibrium toward the products. It can also act as a general base catalyst, enhancing the nucleophilicity of the alcohol.

The interactive table below presents hypothetical kinetic data to illustrate these effects.

Condition No.Temperature (°C)SolventCatalyst (Base)Hypothetical Rate Constant, k (M⁻¹s⁻¹)
125DichloromethaneNone1.5 x 10⁻⁵
225DichloromethaneTriethylamine (1.1 eq)3.2 x 10⁻³
350DichloromethaneTriethylamine (1.1 eq)9.8 x 10⁻³
425TolueneTriethylamine (1.1 eq)1.1 x 10⁻³

Data in the table is illustrative and intended to demonstrate scientific principles, not represent experimentally verified values for this specific reaction.

Hydrolytic Stability and Mechanism of this compound Degradation

This compound, as an ester, is susceptible to hydrolysis under both acidic and basic conditions, although N,N-disubstituted carbamates are generally more robust than their N-mono- or unsubstituted counterparts.

Base-Catalyzed Hydrolysis: This is typically the dominant degradation pathway. The mechanism is a bimolecular acyl-carbon cleavage (BAC2).

A hydroxide (B78521) ion directly attacks the carbonyl carbon.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the Butan-2-oxide anion, which is a relatively poor leaving group but is facilitated by the irreversible nature of the subsequent steps.

The Butan-2-oxide anion is immediately protonated by water to form Butan-2-ol.

The other product, Dibutylcarbamic acid, rapidly and irreversibly decomposes to Dibutylamine and Carbon dioxide. This final decomposition step drives the entire reaction to completion.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is typically AAC2.

The carbonyl oxygen is reversibly protonated by a hydronium ion, activating the carbonyl group toward nucleophilic attack.

A water molecule attacks the activated carbonyl carbon.

A proton transfer occurs, followed by the departure of the neutral Butan-2-ol molecule (a good leaving group when protonated).

The resulting protonated carbamic acid decomposes to Dibutylamine and Carbon dioxide.

Condition No.pHTemperature (°C)Dominant MechanismHypothetical Half-Life (t₁/₂)
12.025Acid-Catalyzed (AAC2)~350 days
27.025Neutral Hydrolysis (Slow)>10 years
310.025Base-Catalyzed (BAC2)~90 days
412.025Base-Catalyzed (BAC2)~22 hours

Data in the table is illustrative and intended to demonstrate the pH-rate profile typical for a stable tertiary carbamate.

Thermolytic Pathways and High-Temperature Reactivity

Unlike primary or secondary carbamates which often undergo clean, reversible thermolysis to an isocyanate and an alcohol, N,N-disubstituted carbamates like this compound decompose through more complex, irreversible pathways at high temperatures (>250-300 °C).

The primary thermolytic pathway involves the cleavage of the alkyl-oxygen bond (the Butan-2-yl—O bond), which is typically the weakest bond in the carbamate core. This proceeds via a mechanism with features similar to an E1 elimination:

Heterolytic Cleavage: The C-O ester bond cleaves to form a Butan-2-yl carbocation and a dibutylcarbamate anion.

Cation Rearrangement/Elimination: The secondary carbocation rapidly loses a proton from an adjacent carbon to form a mixture of alkenes: 1-Butene, (Z)-2-Butene, and (E)-2-Butene.

Anion Decomposition: The dibutylcarbamate anion is protonated by the proton released in the previous step, forming the unstable Dibutylcarbamic acid.

Decarboxylation: The Dibutylcarbamic acid immediately decomposes to yield Dibutylamine and Carbon dioxide.

Temperature RangePrimary PathwayMajor Products
< 200 °CStableNo significant decomposition
250 - 350 °CC(alkyl)-O Bond Cleavage (E1-like)Dibutylamine, Carbon Dioxide, 1-Butene, 2-Butenes
> 400 °CRadical FragmentationComplex mixture including smaller amines, alkanes, and alkenes

Radical and Photochemical Reaction Mechanisms Involving Carbamate Moieties

While less common than hydrolytic or thermal degradation, this compound can participate in radical and photochemical reactions.

Radical Reactions: The molecule contains numerous C-H bonds susceptible to hydrogen atom abstraction by potent radical species. The most susceptible sites are the tertiary C-H bond on the Butan-2-yl group and the C-H bonds alpha to the nitrogen on the butyl chains. Abstraction at these sites generates a carbon-centered radical, which can then undergo further reactions such as oxidation (in the presence of O₂) or cross-linking.

Photochemical Reactions: The carbamate carbonyl group possesses an n→π* electronic transition, allowing it to absorb UV radiation (typically < 300 nm). Upon excitation, the molecule can undergo several photochemical processes:

Norrish Type I Cleavage: This involves the homolytic cleavage of a bond adjacent to the carbonyl group. Two primary cleavages are possible:

O-CO Bond Cleavage: Forms a Butan-2-oxy radical and a Dibutylcarbamoyl radical.

N-CO Bond Cleavage: Forms a Dibutylaminyl radical and a Butan-2-oxycarbonyl radical. These highly reactive radical pairs can then recombine or react with the solvent or other species.

Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction. The excited carbonyl oxygen can abstract a γ-hydrogen atom from one of the N-butyl chains through a six-membered ring transition state. Subsequent cleavage of the Cα-Cβ bond results in the formation of 1-Butene and N-butyl-N-propylcarbamoyl species, representing a molecular rearrangement and fragmentation. This pathway is competitive with Type I cleavage.

These photochemical routes are generally only significant upon direct irradiation with high-energy UV light and are not typical degradation pathways under ambient environmental conditions.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is intricately governed by a subtle interplay of non-covalent interactions, both between molecules (intermolecular) and within the molecule itself (intramolecular). These forces, while weaker than covalent bonds, dictate the molecule's preferred shape, influence the accessibility of its reactive centers, and can stabilize or destabilize transition states, thereby significantly impacting reaction rates and pathways. The key interactions at play include hydrogen bonding, van der Waals forces, and steric hindrance, alongside intramolecular phenomena such as conformational effects and the potential for neighboring group participation.

Intermolecular Interactions

Intermolecular forces are the attractive or repulsive forces that exist between neighboring molecules. In the context of this compound, these interactions are crucial in condensed phases (liquid or solid) and can influence reaction kinetics by affecting the solvation shell and the orientation of reacting species.

Hydrogen Bonding: The carbamate functional group in this compound possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. uark.eduresearchgate.net In protic solvents or in the presence of other hydrogen bond donors, this interaction can influence the electron density around the carbamate moiety and its conformational equilibrium. researchgate.netresearchgate.netscispace.com While this compound itself lacks a hydrogen bond donor (as the nitrogen is fully substituted), its reactivity can be modulated by the hydrogen-bonding capability of the reaction medium or other reagents. savemyexams.com For instance, solvents capable of hydrogen bonding can stabilize charged intermediates or transition states, potentially accelerating certain reactions. nih.gov The formation of hydrogen bonds can also influence the rotational barrier around the C-N bond of the carbamate, affecting the syn/anti rotamer equilibrium, which in turn can impact reactivity. researchgate.netresearchgate.netscispace.com

The following table illustrates the typical strength of various intermolecular forces, providing context for their relative importance in influencing the reactivity of carbamates.

Interaction TypeTypical Energy (kJ/mol)Relevance to this compound
London Dispersion1 - 10Significant due to the presence of extensive alkyl chains (two n-butyl and one sec-butyl group). libretexts.orglibretexts.org
Dipole-Dipole5 - 20Arises from the polar carbamate functional group. researchgate.net
Hydrogen Bonding10 - 40The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents or reagents. uark.edusavemyexams.com

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction. scribd.com In this compound, the bulky sec-butyl group attached to the oxygen and the two n-butyl groups on the nitrogen create considerable steric congestion around the carbamate core. vedantu.comnih.gov This steric bulk can hinder the approach of nucleophiles or other reactants to the electrophilic carbonyl carbon, thereby slowing down reaction rates. scribd.comwikipedia.orgdaneshyari.com The degree of steric hindrance can also influence the selectivity of reactions, favoring attack at less hindered positions. vedantu.com Studies on related N,N-dialkylcarbamates have shown that increasing steric hindrance around the nitrogen atom can decrease the stability of intermediates, for example, in reactions with CO2. nih.gov

Intramolecular Interactions

Intramolecular interactions are forces that occur within a single molecule. These are critical in determining the molecule's three-dimensional shape (conformation), which directly affects its reactivity.

Neighboring Group Participation (NGP): Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a pi-bond from a nearby atom or group within the same molecule. wikipedia.orgresearchgate.net This can lead to significant rate enhancements and can influence the stereochemistry of the reaction. researchgate.net In the case of this compound, while the alkyl groups themselves are not typical participating groups, the carbamate moiety itself can, under certain conditions, participate in reactions at adjacent positions. savemyexams.comscribd.com For instance, in the solvolysis of related systems, the carbamate group has been shown to act as an internal nucleophile. scribd.com However, the bulky nature of the dibutylamino group might sterically disfavor the formation of the cyclic intermediate required for NGP. wikipedia.org

Conformational Effects: The different spatial arrangements of atoms in a molecule that result from rotation about single bonds are known as conformations. auremn.org.brlibretexts.org this compound has several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-O and C-N bonds of the carbamate group is particularly important. The carbamate functionality itself can exist as syn and anti rotamers due to the partial double bond character of the C-N bond. uark.edu The relative stability of these conformers is influenced by steric and electronic factors. uark.edubyjus.com The bulky butyl groups will likely favor conformations that minimize steric strain. auremn.org.brbris.ac.uk The specific conformation of the molecule at the moment of reaction can determine which face of the reactive center is more accessible, thus influencing the stereochemical outcome of the reaction. Conformational analysis of similar long-chain molecules has shown that extended conformations are often more stable, but folded structures stabilized by weak intramolecular interactions can also exist. wikipedia.orgupenn.edu

The table below summarizes the key intramolecular interactions and their potential influence on the reactivity of this compound.

Interaction/EffectDescriptionPotential Impact on Reactivity
Neighboring Group ParticipationThe carbamate group acting as an internal nucleophile. wikipedia.orgscribd.comCan lead to rate acceleration and retention of stereochemistry, although likely hindered by bulky substituents.
Conformational IsomerismExistence of multiple spatial arrangements due to bond rotation (e.g., syn/anti rotamers of the carbamate). uark.edubyjus.comInfluences the accessibility of the reactive carbonyl center and can dictate the stereochemical course of a reaction.
Steric StrainRepulsive interactions between the bulky alkyl groups in certain conformations. auremn.org.brThe molecule will predominantly adopt conformations that minimize this strain, which in turn affects the average shape and accessibility of reactive sites.

Advanced Spectroscopic and Structural Characterization Techniques for Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For Butan-2-yl dibutylcarbamate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide critical information for its structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbamate (B1207046) functionality and the alkyl chains.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (butan-2-yl)~ 0.90Triplet3H
CH₂ (butan-2-yl)~ 1.55Sextet2H
CH (butan-2-yl)~ 4.80Sextet1H
CH₃ (butan-2-yl, on CH)~ 1.25Doublet3H
N-(CH₂)₂-~ 3.20Triplet (overlapped)4H
-(CH₂)₂-CH₃~ 1.50Sextet (overlapped)4H
-(CH₂)₂-CH₂-CH₃~ 1.30Sextet (overlapped)4H
-CH₂-CH₃~ 0.95Triplet (overlapped)6H

Note: Predicted values are based on computational models and may vary from experimental results. Overlapped signals for the butyl chains on the nitrogen atom are expected due to their similar chemical environments.

The spectrum would be characterized by the downfield shift of the methine proton of the butan-2-yl group (~4.80 ppm), which is directly attached to the oxygen atom of the carbamate. The methylene (B1212753) protons adjacent to the nitrogen atom of the dibutylamino group are also expected to be deshielded (~3.20 ppm). The terminal methyl groups of all butyl chains would appear at the most upfield region (~0.90-0.95 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carbamate)~ 155
CH (butan-2-yl)~ 72
CH₂ (butan-2-yl)~ 30
CH₃ (butan-2-yl, on CH)~ 20
CH₃ (butan-2-yl, terminal)~ 10
N-CH₂~ 46
N-CH₂-CH₂~ 31
N-CH₂-CH₂-CH₂~ 20
N-CH₂-CH₂-CH₂-CH₃~ 14

Note: Predicted values are based on computational models and may vary from experimental results. The two butyl chains on the nitrogen may show slightly different shifts for the corresponding carbons due to rotational hindrance, but are predicted to be very close.

The carbonyl carbon of the carbamate group is the most deshielded, appearing at approximately 155 ppm. The carbon of the methine group attached to the oxygen is also significantly downfield (~72 ppm). The remaining aliphatic carbons appear in the expected upfield region.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show a correlation between the methine proton of the butan-2-yl group and the protons of the adjacent methylene and methyl groups. It would also confirm the connectivity within the n-butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal at ~72 ppm would correlate with the proton signal at ~4.80 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity across the carbamate linkage. For example, a correlation would be expected between the carbonyl carbon (~155 ppm) and the methine proton of the butan-2-yl group (~4.80 ppm), as well as the methylene protons adjacent to the nitrogen (~3.20 ppm).

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. This peak is typically observed in the region of 1700-1680 cm⁻¹ .

Other significant expected IR absorption bands include:

C-N stretching vibration: Around 1250-1180 cm⁻¹ .

C-O stretching vibrations: Two bands are expected for the C-O bonds of the ester group, typically in the range of 1250-1000 cm⁻¹ .

C-H stretching vibrations: In the region of 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

C-H bending vibrations: Around 1470-1370 cm⁻¹ .

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric stretching of the C-N-C and C-C backbones would likely give rise to distinct Raman signals.

Expected Vibrational Spectroscopy Data for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR)
C=O Stretch (Carbamate)1700-1680Strong
C-H Stretch (Aliphatic)3000-2850Medium-Strong
C-O Stretch1250-1000Strong
C-N Stretch1250-1180Medium
C-H Bend1470-1370Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal mass of this compound (C₁₃H₂₇NO₂) is 229.36 g/mol . chemguide.co.uk

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 229. However, carbamates can be prone to fragmentation, so the molecular ion peak might be weak or absent.

Common fragmentation pathways for carbamates include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl radical (C₃H₇•) to give a fragment at m/z 186, or the loss of a butyl group to give a fragment at m/z 172.

Cleavage of the C-O bond of the ester, leading to the formation of a dibutylcarbamoyl cation ([ (C₄H₉)₂NCO]⁺) at m/z 156 and a butan-2-oxy radical.

McLafferty rearrangement if applicable, though less common for this specific structure.

Fragmentation of the alkyl chains , leading to a series of peaks separated by 14 Da (CH₂).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique that provides the exact mass of the molecular ion and its fragments with high precision. nmrdb.orgresearchgate.net This allows for the determination of the elemental composition of the ions, confirming the molecular formula of this compound as C₁₃H₂₇NO₂. The calculated exact mass for the [M+H]⁺ ion would be used for confirmation against the experimentally determined value. nmrdb.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of selected precursor ions. shimadzu.com.sg In a typical MS/MS experiment, the analyte is first ionized, and a specific ion (the precursor ion) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions (product ions), which are then mass-analyzed. wikipedia.org This fragmentation provides detailed structural information. libretexts.org

For carbamates, MS/MS analysis, often coupled with liquid chromatography (LC-MS/MS), is a standard method for identification and quantification, particularly for carbamate pesticides in various matrices. waters.comhpst.czljmu.ac.uk The ionization of carbamates typically results in the formation of a protonated molecule, [M+H]⁺. chemsrc.com The subsequent fragmentation of this precursor ion can reveal the structure of the alkyl and aryl groups attached to the carbamate functionality.

A study on the collision-induced dissociation of tert-butylcarbamates showed that a characteristic fragmentation is the elimination of isobutylene (B52900) and carbon dioxide. rsc.org For this compound, analogous fragmentation could lead to the loss of butene from the sec-butyl group. Another common fragmentation pathway for N,N-dialkylcarbamates is the loss of one of the alkyl chains from the nitrogen atom. thieme-connect.de

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossFragmentation Pathway
244.22 [M+H]⁺188.16C₄H₈ (Butene)Loss of butene from the sec-butyl group
244.22 [M+H]⁺170.15C₄H₉OH (Butan-2-ol)Cleavage of the ester linkage
244.22 [M+H]⁺187.18C₄H₉ (Butyl radical)Loss of a butyl group from the nitrogen
244.22 [M+H]⁺144.14C₇H₁₅ (Heptyl radical)Cleavage of a butyl group and part of the sec-butyl chain

Note: The m/z values in this table are predicted based on the chemical formula of this compound (C₁₃H₂₇NO₂) and general fragmentation patterns of carbamates. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound has not been reported in the searched literature, data from structurally related N,N-dialkylcarbamato complexes and other carbamates can provide insights into its likely solid-state architecture. For instance, the crystal structure of tantalum(V) diethylcarbamate shows that the carbamato ligands can adopt both bidentate and monodentate coordination modes. nist.gov In many metal carbamato complexes, the carbamate ligand is substantially planar due to charge delocalization. unipi.it

The synthesis and crystal structure of various N,N-dialkylcarbamate complexes have been reported, often formed by the insertion of CO₂ into metal-amide bonds. sigmaaldrich.com Studies on these complexes have provided detailed information on the coordination chemistry of the carbamate group. For example, the crystal structure of di-μ₃-oxo-dodeca(diethylcarbamato)tetrauranium(IV) has been determined, showcasing the bridging capabilities of the carbamate ligand. scispace.com

Table 2: Representative Crystallographic Data for a Related Carbamate Compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Dibenzyltin N,N-dimethyldithiocarbamateMonoclinicP2₁/n1.39260.98321.7080103.541 researchgate.net
4-arylaminoquinazoline derivativeMonoclinicP2₁/c12.363712.790213.2240117.030 ajol.info

Note: This table presents data for compounds containing carbamate or related functionalities to illustrate typical crystallographic parameters. No direct data for this compound was found.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon of the butan-2-yl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the enantiomeric excess (e.e.) and absolute configuration of chiral molecules. jiangnan.edu.cn These techniques measure the differential absorption of left and right circularly polarized light. researchgate.net

The analysis of chiral alcohols, such as butan-2-ol, can be facilitated by derivatization to form a chromophoric or vibrationally active derivative, such as a carbamate. sigmaaldrich.comscience.gov The formation of a carbamate introduces a carbonyl group, which can be a useful probe in both VCD and ECD spectroscopy. researchgate.net The derivatization of a chiral secondary alcohol with an achiral isocyanate, for example, produces a chiral carbamate whose chiroptical properties can be directly related to the stereochemistry of the alcohol. nih.gov

A study on the conformational landscape of a Boc-protected carbamate monomer using VCD spectroscopy demonstrated that the technique is highly sensitive to the conformational preferences of the molecule in solution. semanticscholar.orgresearchgate.net The VCD spectra of the two enantiomers are mirror images of each other, allowing for their distinction and quantification in a mixture. researchgate.net

Table 3: Principles of Chiroptical Spectroscopy for Chiral Carbamate Analysis

TechniquePrincipleApplication to this compound
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.The VCD spectrum of this compound would show characteristic bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands can be used to determine the absolute configuration and enantiomeric excess by comparison with theoretical calculations. researchgate.net
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.The ECD spectrum would be sensitive to the electronic transitions of the carbamate chromophore in a chiral environment. The resulting Cotton effects can be used to determine the stereochemistry of the chiral center.

Other Advanced Analytical Methodologies (e.g., Chromatography-Mass Spectrometry)

In addition to the aforementioned techniques, the combination of chromatography with mass spectrometry is a cornerstone of modern analytical chemistry for the separation, identification, and quantification of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. shimadzu.com.sgmdpi.com For many carbamates, particularly N-methylcarbamates, direct analysis by GC can be challenging due to their thermal lability. ljmu.ac.uk Therefore, derivatization is often employed to improve their volatility and thermal stability. ljmu.ac.uk For this compound, which is more substituted and potentially more stable, direct GC-MS analysis might be feasible. The resulting mass spectrum would provide the molecular weight and a fragmentation pattern that can be used for identification. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective method for the analysis of a wide range of carbamates, including those that are not amenable to GC analysis. waters.comhpst.czshimadzu.com This technique does not typically require derivatization. waters.com The sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection. thermofisher.com This method is the standard for the analysis of carbamate pesticide residues in food and environmental samples. waters.comhpst.cz

Table 4: Chromatographic and Mass Spectrometric Parameters for Carbamate Analysis

TechniqueTypical ColumnMobile Phase/Carrier GasIonization ModeDetection
GC-MS Capillary column (e.g., DB-5ms)HeliumElectron Ionization (EI)Mass Analyzer (e.g., Quadrupole)
LC-MS/MS Reversed-phase C18 columnAcetonitrile/water gradient with formic acidElectrospray Ionization (ESI), positive modeTriple Quadrupole Mass Analyzer

Note: This table provides typical parameters used for the analysis of carbamates based on general literature. hpst.czmdpi.com Optimal conditions for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Studies on Butan 2 Yl Dibutylcarbamate

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the properties and reactivity of Butan-2-yl dibutylcarbamate. Computational methods provide a powerful lens through which to examine these aspects.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. nih.govmdpi.com DFT calculations can predict a wide range of molecular properties, including geometries, energies, and spectroscopic characteristics. nih.gov By solving the Kohn-Sham equations, DFT provides a detailed description of the electron density distribution, which is crucial for understanding the molecule's reactivity and stability. mdpi.com

Table 1: Predicted Molecular Properties of this compound using DFT

PropertyPredicted ValueUnit
Total Energy-XXX.XXXXHartrees
Dipole MomentX.XXDebye
HOMO Energy-X.XXeV
LUMO EnergyX.XXeV
HOMO-LUMO GapX.XXeV

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational expense. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain highly accurate energies and wavefunctions for this compound.

These high-accuracy predictions are particularly valuable for benchmarking results from less computationally intensive methods like DFT and for cases where a precise understanding of subtle electronic effects is necessary. For instance, ab initio calculations can provide very accurate predictions of bond dissociation energies and reaction barriers, which are crucial for understanding the chemical reactivity of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl and sec-butyl groups in this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically exploring the molecule's potential energy surface.

Computational scans of dihedral angles associated with the rotatable bonds in this compound can reveal the low-energy conformers. nih.gov The relative energies of these conformers can then be calculated with high accuracy, and the Boltzmann distribution can be used to determine their populations at a given temperature. This information is vital for understanding the molecule's average structure and how its shape influences its properties and biological activity.

Reaction Pathway Elucidation and Transition State Characterization

Understanding the chemical reactions that this compound may undergo is crucial for predicting its stability and degradation pathways. Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface that connects reactants to products.

A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be traversed for a reaction to occur. By locating the transition state and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For this compound, this could include studying its hydrolysis or oxidation pathways.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and for the structural elucidation of molecules. nih.govresearchgate.net

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectrum. nih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. nih.govnih.gov These predicted shifts can then be compared with experimental spectra to confirm the structure of the molecule. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated, providing a theoretical fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~155-160
CH (sec-butyl)~70-75
CH₂ (N-butyl, α)~45-50
CH₂ (N-butyl, β)~30-35
CH₂ (N-butyl, γ)~20-25
CH₃ (N-butyl, δ)~10-15
CH₂ (sec-butyl)~28-33
CH₃ (sec-butyl, terminal)~10-15
CH₃ (sec-butyl, adjacent to CH)~18-23

Intermolecular Interactions and Aggregation Behavior Modeling

The way this compound molecules interact with each other and with their environment is governed by intermolecular forces. These forces include van der Waals interactions, dipole-dipole interactions, and potentially hydrogen bonding in the presence of suitable solvents.

Computational modeling can be used to study these interactions in detail. By calculating the interaction energies between two or more this compound molecules, it is possible to predict their tendency to aggregate. Molecular dynamics simulations can further be employed to model the behavior of a large ensemble of these molecules, providing insights into the bulk properties and the structure of potential aggregates or condensed phases.

Applications and Functionalization of Butan 2 Yl Dibutylcarbamate in Diverse Chemical Systems

Role as Synthetic Intermediates and Protecting Groups in Organic Synthesis

Carbamates are versatile functional groups in organic synthesis, serving as both protecting groups for amines and as precursors to other valuable compounds. Butan-2-yl dibutylcarbamate, by virtue of its structure, can be envisioned to participate in these synthetic strategies.

The protection of amine functionalities is a critical step in multi-step organic syntheses to prevent unwanted side reactions. Carbamates are widely employed for this purpose due to their general stability under a range of reaction conditions and the availability of various methods for their subsequent removal (deprotection). organic-chemistry.orgorganic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a prominent example of an acid-labile carbamate (B1207046) protecting group. organic-chemistry.org

While specific studies on this compound as a protecting group are not prevalent in the literature, its behavior can be inferred from the known chemistry of similar carbamates. The secondary butyl group suggests that, like the tert-butyl group, it could be cleaved under acidic conditions, proceeding through a stabilized secondary carbocation intermediate. The general mechanism for the acid-catalyzed cleavage of a carbamate involves protonation of the carbonyl oxygen, followed by the departure of the alcohol (butan-2-ol in this case) and subsequent decarboxylation to release the free amine.

The stability of the carbamate and the conditions required for its cleavage can be tuned by the nature of the alkyl or aryl groups on both the nitrogen and the oxygen atoms. For instance, different carbamates can be selectively cleaved in the presence of others, a concept known as orthogonal protection. organic-chemistry.org The specific cleavage conditions for this compound would need to be determined empirically, but a range of acidic reagents could potentially be employed.

Table 1: General Cleavage Conditions for Carbamate Protecting Groups

Reagent(s) Conditions Typical Carbamate Type
Trifluoroacetic Acid (TFA) Anhydrous, Room Temperature Boc
Hydrochloric Acid (HCl) In organic solvent (e.g., Dioxane) Boc
Trimethylsilyl Iodide (TMSI) Reflux in Chloroform Various alkyl carbamates researchgate.net
Tetrabutylammonium Fluoride (TBAF) Reflux in THF Phenyl and other carbamates lookchem.com

It is anticipated that strong acids would be effective for the deprotection of this compound. The use of scavengers might be necessary to trap the resulting butan-2-yl cation and prevent potential side reactions with nucleophilic functional groups present in the substrate. organic-chemistry.org

Isocyanates are highly reactive and valuable chemical intermediates, most notably used in the production of polyurethanes. wikipedia.orgnih.gov A significant non-phosgene route to isocyanates involves the thermal decomposition of carbamates. nih.govmdpi.comwindows.net This process is a reversible, endothermic reaction that typically requires high temperatures, often in the gas phase, and can be facilitated by catalysts. mdpi.combutlerov.com

The thermal decomposition of a carbamate yields an isocyanate and an alcohol. In the case of this compound, this reaction would be expected to produce dibutylamino isocyanate and butan-2-ol.

General Reaction for Thermal Decomposition of Carbamates: R₂N-C(O)O-R' → R₂N=C=O + R'-OH

The efficiency and selectivity of this thermolysis are dependent on the structure of the carbamate and the reaction conditions. windows.net Side reactions can occur, including the reaction of the product isocyanate with the starting carbamate or the alcohol byproduct. windows.net To drive the reaction towards the desired isocyanate, the alcohol is typically removed from the reaction mixture as it is formed. butlerov.com Studies on the thermal cracking of model carbamates have shown that the nature of the alcohol leaving group can influence the reaction, with some studies suggesting that carbamates derived from secondary alcohols like isopropanol (B130326) can be favorable for thermolysis. researchgate.netnih.gov By analogy, this compound could serve as a precursor to a dibutylamino-functionalized isocyanate, which could then be used in the synthesis of ureas, other carbamates, or specialized polymers.

Table 2: Examples of Isocyanate Synthesis from Carbamates

Carbamate Catalyst Temperature (°C) Isocyanate Yield (%) Reference
Methyl N-phenyl carbamate ZnO 160-200 - researchgate.net
N-n-butylcarbamate Dibutyltin (B87310) dilaurate 200-450 49 butlerov.com

Polymer Chemistry and Materials Science Applications

The versatility of the carbamate linkage is central to the field of polyurethane chemistry. This compound, or derivatives thereof, could potentially be integrated into polymer structures, either as part of the main chain or as a functional side group.

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) (carbamate) linkages in their main chain. wikipedia.org They are typically synthesized by the reaction of diisocyanates with polyols. wikipedia.org While this compound itself is not a typical monomer for polyurethane synthesis, its derivatives could be. For instance, if a diol functionality were incorporated into the dibutylamino portion of the molecule, or if the butan-2-ol moiety were replaced with a diol, the resulting monomer could participate in polycondensation reactions.

Alternatively, non-isocyanate routes to polyurethanes are an active area of research. researchgate.net One such method involves the polycondensation of diamines with bis(chloroformates). researchgate.net In a hypothetical scenario, a diamine derivative of the dibutylamino portion of this compound could be a monomer in such a polymerization. The bulky dibutylamino and sec-butyl groups would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties, by affecting chain packing and intermolecular interactions. cir-safety.org

A functional monomer is a molecule that contains a polymerizable group (e.g., a vinyl or acrylic group) and a functional group that imparts specific properties to the final polymer. lookchem.comwikipedia.org While there is no direct literature on the use of this compound as a functional monomer, a derivative containing a polymerizable moiety could be synthesized. For example, replacing one of the butyl groups with an acryloyl or methacryloyl group would transform the molecule into a functional monomer.

The resulting polymer would have pendant dibutylcarbamate groups. The presence of these bulky, relatively non-polar side chains would likely increase the polymer's hydrophobicity and could influence its glass transition temperature and solubility in various solvents. Such functional polymers could find applications in coatings, adhesives, or as modifiers for other polymer systems. The development of functional monomers is a key area in creating polymers with tailored properties for specific applications. lookchem.com

Coordination Chemistry and Metal Complexation Studies

The carbamate group can act as a ligand in coordination chemistry, binding to metal centers through its oxygen atoms. unipi.itrsc.orgidc-online.comuomustansiriyah.edu.iqlibretexts.orgmsu.edulibretexts.org N,N-dialkylcarbamato complexes of a wide range of metals have been synthesized and characterized. unipi.itresearchgate.netdaneshyari.comunipi.it These complexes have shown utility as catalysts and as precursors for the synthesis of metal oxides and other materials. unipi.itunipi.it

The carbamato ligand is monoanionic and can coordinate to a metal center in several ways, most commonly as a monodentate or a bidentate chelating ligand. It can also act as a bridging ligand between two or more metal centers. rsc.org The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the N-alkyl substituents.

While no specific coordination complexes of this compound have been reported, it is expected to form complexes with a variety of metal ions. The two butyl groups on the nitrogen atom are sterically demanding, which might influence the coordination geometry and the stability of the resulting complexes. These steric factors could, for example, favor the formation of complexes with lower coordination numbers or influence the ligand exchange dynamics.

Table 3: Common Coordination Modes of Carbamate Ligands

Coordination Mode Description
Monodentate The carbamate ligand binds to the metal center through one of its oxygen atoms.
Bidentate (Chelating) Both oxygen atoms of the carbamate ligand bind to the same metal center, forming a four-membered ring.

The synthesis of such complexes could potentially be achieved by reacting a suitable metal salt with dibutylamine (B89481) and carbon dioxide in the presence of butan-2-ol, or by direct reaction of a metal precursor with pre-formed this compound. The resulting complexes could be investigated for their catalytic activity in various organic transformations or as single-source precursors for the synthesis of mixed-metal oxide materials.

This compound as a Ligand in Metal Complexes

Carbamates, in general, are known to act as ligands for a variety of metal ions. The oxygen atoms of the carbamate group can coordinate to a metal center, forming stable complexes. The dibutylamino group in this compound would provide steric bulk, which could influence the coordination geometry and the number of ligands that can bind to a metal. The butan-2-yl group would further contribute to the steric environment.

While numerous studies exist on metal-carbamate complexes, no specific research detailing the use of this compound as a ligand has been identified. The synthesis and characterization of such complexes would be a novel area of investigation.

Synthesis and Characterization of Metal-Carbamate Complexes

The synthesis of metal complexes with this compound would likely follow established methods for other carbamate ligands. These methods often involve the reaction of a metal salt with the carbamate ligand in a suitable solvent.

Characterization of any resulting metal complexes would typically involve a range of spectroscopic and analytical techniques to determine the structure and properties of the new compounds.

Table 1: Potential Characterization Techniques for Metal-Butan-2-yl Dibutylcarbamate Complexes

TechniqueInformation Provided
Infrared (IR) SpectroscopyConfirmation of carbamate coordination to the metal center through shifts in the C=O and C-N stretching frequencies.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the ligand's structure and its environment in the complex.
X-ray CrystallographyDetermination of the precise three-dimensional structure of the complex, including bond lengths and angles.
Elemental AnalysisConfirmation of the empirical formula of the complex.

This table is hypothetical and based on general methods for characterizing metal-ligand complexes, as no specific data for this compound complexes is available.

Catalytic Activity of Metal-Carbamate Systems

Metal-carbamate complexes are known to exhibit catalytic activity in various organic transformations. The electronic and steric properties of the carbamate ligand can significantly influence the catalytic performance of the metal center.

No studies have been found that investigate the catalytic activity of metal complexes containing this compound. Research in this area could explore its potential in reactions such as oxidation, reduction, or carbon-carbon bond formation.

Stabilization of Metal Oxidation States in Applied Systems

The ability of a ligand to stabilize different oxidation states of a metal is crucial for many applications, including catalysis and materials science. Carbamate ligands can stabilize a range of metal oxidation states through their electron-donating properties.

The specific influence of this compound on the stabilization of metal oxidation states is an unexamined area of research. The electronic effects of the dibutylamino and butan-2-yl groups would play a role in modulating the electron density at the metal center.

Application in Advanced Separation and Extraction Technologies

Carbamates have found use as extracting agents in liquid-liquid extraction processes for the separation of metal ions. The lipophilic nature of the alkyl groups on the carbamate can facilitate the transfer of metal ions from an aqueous phase to an organic phase.

This compound as a Solvent or Co-solvent

The structure of this compound, with its combination of a polar carbamate group and nonpolar alkyl chains, suggests it could have interesting solvent properties. Its potential as a solvent or co-solvent in extraction processes has not been reported.

Mechanisms of Solute-Solvent Interactions in Extraction Processes

The mechanism of extraction using a carbamate typically involves the formation of a neutral metal-carbamate complex that is soluble in the organic phase. The efficiency of this process is dependent on factors such as pH, the nature of the metal ion, and the structure of the carbamate.

Detailed studies on the solute-solvent interactions between this compound and various solutes are necessary to understand its potential in extraction technologies. Such research would provide insights into its selectivity and extraction efficiency for different target molecules or ions.

Development of Functional Materials Utilizing Carbamate Moieties

The carbamate group, characterized by the -O(C=O)N< linkage, is a cornerstone in the synthesis of a variety of functional materials. Its utility stems from its hydrolytic stability, capacity for hydrogen bonding, and its role as a versatile linker. In the context of this compound, the dibutylamino group introduces significant steric hindrance and hydrophobicity, while the butan-2-yl ester provides a chiral center and a specific point of attachment or cleavage. These structural features are pivotal in tailoring the properties of materials for specialized applications.

The modification of surfaces with organic molecules is a critical technology for controlling wetting, adhesion, biocompatibility, and corrosion resistance. Carbamate-containing molecules are well-suited for these applications due to their stability and synthetic accessibility.

The functionalization of surfaces with molecules analogous to this compound can be achieved through several strategies. One prominent method involves the reaction of a surface bearing hydroxyl groups, such as silica (B1680970) or metal oxides, with a molecule containing a carbamate moiety and a reactive silane. While direct studies on this compound are not prevalent, research on related N,N-dialkylcarbamates provides a strong basis for its potential. For instance, europium N,N-dibutylcarbamate complexes have been successfully grafted onto silica surfaces. acs.org This process involves the reaction of the carbamate complex with the surface silanol (B1196071) groups, leading to a stable, functionalized surface. A similar approach could be envisioned for this compound if it were first converted to a silyl (B83357) ether derivative.

Another approach involves the use of carbamate-containing compounds as additives in coating formulations. For example, certain carbamate derivatives have been incorporated into surface-coating compositions to act as biocides, enhancing the durability of the coating. google.com While the primary function here is biocidal, it demonstrates the compatibility and utility of carbamate structures within coating matrices. Iodopropynyl butylcarbamate (IPBC) is a widely used preservative in paints and coatings, highlighting the effectiveness of the carbamate structure in this field. wikipedia.org

The presence of the dibutyl groups in this compound would be expected to impart significant hydrophobicity to a coated surface. This could be advantageous in creating water-repellent coatings for various substrates. The general structure of carbamates allows for their incorporation into polymeric systems, which are the foundation of modern coatings.

Potential Application Relevant Functional Group Underlying Principle Analogous System Finding
Hydrophobic Surface CoatingsN,N-dibutylcarbamateThe long alkyl chains of the dibutylamino group increase the water contact angle of a surface.Succinimide-based dispersants with apolar chains are used to stabilize particles in non-polar media. uwaterloo.ca
Anti-corrosion PrimersCarbamate linkageCarbamates can act as a barrier to corrosive agents and can be functionalized with corrosion-inhibiting moieties.Manganese-based corrosion-inhibiting pigments can be stabilized by organic ligands to control their release. justia.com
Biocidal PaintsCarbamate MoietyCertain functionalized carbamates exhibit biocidal activity, preventing fungal and bacterial growth on surfaces.(3-chloro-6-nitroindazolyl-N-methyl) N,N-dibutylcarbamate has been used as a biocide in surface coatings. google.com

This table presents potential applications based on the functional groups of this compound and findings from analogous systems.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The carbamate group is an excellent functional group for directing self-assembly due to its ability to form hydrogen bonds and participate in dipole-dipole interactions.

Research on other carbamate derivatives has shown their capacity to form complex, self-assembled structures. For example, dibenzyl tetramethylene bis-carbamate derivatives have been shown to form stable pseudo rsc.orgrotaxanes with pillar researchgate.netarenes through host-guest interactions. rsc.org This demonstrates that the carbamate moiety can be a key component in the design of molecules for supramolecular chemistry. Furthermore, cholesteryl carbamate derivatives are known to form gels through self-assembly, indicating the strong intermolecular interactions that carbamates can facilitate. gaacademy.org

The self-assembly of carbamate-containing amphiphiles into micelles and other nanostructures is another area of significant interest. mdpi.com While this compound is not strongly amphiphilic, its behavior in mixed solvent systems or at interfaces could lead to ordered structures. The balance between the polar carbamate core and the non-polar alkyl chains is critical in determining the nature of these assemblies.

Investigations into the conformational landscape of carbamates suggest they are more rigid than their peptide counterparts, which can be a desirable trait in designing predictable, self-assembling systems. chemrxiv.org

Supramolecular System Key Interaction Structural Feature of this compound Finding from Analogous Systems
Organogelsvan der Waals forces, dipole-dipole interactionsLong alkyl chains and the polar carbamate group.Acridine-linked cholesteryl carbamate can form gels in DMSO through self-assembly. gaacademy.org
Host-Guest ComplexesCH-π interactions, steric effectsThe dibutyl and butan-2-yl groups can act as guest moieties within a larger host molecule.Dibenzyl tetramethylene bis-carbamate derivatives form pseudo rsc.orgrotaxanes with per-ethylated pillar researchgate.netarenes. rsc.org
Micellar Assemblies (in specific environments)Hydrophobic effectThe hydrophobic dibutyl and butan-2-yl groups and the more polar carbamate core.Carbamate-containing surfactants form micelles that can solubilize hydrophobic molecules. mdpi.com

This table illustrates potential supramolecular applications of this compound based on its structural features and research on related carbamate derivatives.

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